![molecular formula C12H19NO5 B1385968 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid CAS No. 1030429-90-3](/img/structure/B1385968.png)
4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid
Overview
Description
4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid (4-MEO-PBA) is a synthetic compound that has recently become a popular research chemical. It is a derivative of Piperidine and has a molecular weight of 283.41 g/mol. 4-MEO-PBA has been studied extensively for its potential applications in scientific research and its potential as a therapeutic agent.
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The compound can serve as a precursor for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in drug development and pharmacological applications .
Pharmacological Applications
The piperidine moiety is a common feature in many drugs. As such, the compound can be used to create new pharmacologically active molecules. It could lead to the development of novel therapeutic agents, particularly in the realm of central nervous system disorders, where piperidine structures are often employed .
Antibacterial Activity
Piperidine compounds have been studied for their antibacterial properties. The compound could be used to synthesize derivatives that exhibit antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa, which are critical in the fight against antibiotic-resistant bacteria .
Greener Synthesis Methods
The compound can be utilized in greener synthesis methods, such as using deep eutectic solvent media. This approach is environmentally friendly and aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances in chemical synthesis .
Complement Mediated Diseases
Derivatives of the compound could be designed to inhibit specific factors in the complement system, which plays a role in immune responses. This application is particularly relevant in treating a diverse array of complement-mediated diseases, offering a targeted therapeutic approach .
Synthesis of Benzimidazole Derivatives
The compound may also be used in the synthesis of benzimidazole derivatives, which have a wide range of pharmacological activities. These activities include antihistaminic, antiparasitic, and antifungal properties, making them valuable in drug discovery and development .
Cyclization Reactions
In organic chemistry, cyclization reactions are fundamental for constructing complex molecular architectures. The compound can be involved in cyclization reactions to form novel cyclic structures, which are often found in natural products and pharmaceuticals .
Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient processes that combine three or more reactants to form a product, where the compound can act as a key component. MCRs are valuable for generating compound libraries for drug discovery, and the compound’s versatility could facilitate the discovery of new bioactive molecules .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid may also affect a range of biochemical pathways.
Result of Action
Related compounds have shown significant biological activities , suggesting that this compound may also have notable effects at the molecular and cellular levels.
properties
IUPAC Name |
4-[4-(2-methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-18-12(17)8-9-4-6-13(7-5-9)10(14)2-3-11(15)16/h9H,2-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCFPICLOCEKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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